tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Overview
Description
Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: carbamates . This compound features a bicyclic structure with a hydroxymethyl group and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route is the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as p-toluenesulfonic acid , and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: : The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .
Substitution: : The hydroxymethyl group can be substituted with other functional groups using reagents like phosgene or thionyl chloride .
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, aqueous workup.
Reduction: : Lithium aluminum hydride, ether solvent, followed by aqueous workup.
Substitution: : Phosgene, thionyl chloride, pyridine solvent.
Major Products Formed
Oxidation: : 7-(Carboxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
Reduction: : 7-(Hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-hydroxymethyl.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: : The compound can be used to study enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.
Industry: : It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is unique due to its bicyclic structure and functional groups. Similar compounds include:
Tert-Butyl 4-(hydroxymethyl)phenylcarbamate: : Similar in having a tert-butyl ester group but differs in its aromatic structure.
7-(Hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylic acid: : Lacks the tert-butyl ester group, resulting in different chemical properties.
This compound .
Biological Activity
Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that belongs to the class of azabicycloalkanes, which are known for their diverse biological activities. This compound's unique structural features, including a hydroxymethyl group and a tert-butyl ester, contribute to its potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 1250997-16-0
- IUPAC Name : this compound
The compound's structure allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry .
Biological Activity Overview
Research into the biological activity of this compound suggests potential therapeutic applications due to its interaction with biological systems. Compounds with similar bicyclic structures have been studied for their effects on various biological targets, including:
- Antimicrobial Activity : Preliminary studies indicate that azabicycloalkanes exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in vitro, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : The structural similarity to known neuroprotective agents hints at possible applications in treating neurodegenerative diseases.
Synthesis and Evaluation
A study focused on synthesizing various azabicyclo compounds, including this compound, utilized palladium-catalyzed reactions to create functionalized derivatives. These derivatives were then evaluated for biological activity through various assays .
Table of Biological Assays
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
Further studies are needed to elucidate the specific pathways and molecular targets involved.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRUMOZWBCNCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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